molecular formula C6H7ClN2O2 B15272382 Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate

Cat. No.: B15272382
M. Wt: 174.58 g/mol
InChI Key: BCXUMSRODXIERJ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl ester group at the 4-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2-(chloromethyl)-1H-imidazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted imidazole derivatives.

    Oxidation: Imidazole-4-carboxylic acid derivatives.

    Reduction: Imidazole-4-methanol derivatives.

Scientific Research Applications

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release the active imidazole moiety, which can interact with biological targets.

Comparison with Similar Compounds

Methyl 2-(chloromethyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    2-(Chloromethyl)-1H-imidazole: Lacks the ester group, making it less versatile in chemical reactions.

    Methyl 1H-imidazole-4-carboxylate: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    2-(Bromomethyl)-1H-imidazole-4-carboxylate: Similar structure but with a bromomethyl group, which can lead to different reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

methyl 2-(chloromethyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)4-3-8-5(2-7)9-4/h3H,2H2,1H3,(H,8,9)

InChI Key

BCXUMSRODXIERJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)CCl

Origin of Product

United States

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